Selective agonist of α7 nAChRs (Ki values are 190 and 16000 nM for rat α7 and α4β2 receptors respectively). CNS penetrant after systemic administration.
Ar-r 17779 hydrochloride
CAS No.: 178419-42-6
Cat. No.: VC0004789
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 178419-42-6 |
---|---|
Molecular Formula | C9H15ClN2O2 |
Molecular Weight | 218.68 g/mol |
IUPAC Name | (5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride |
Standard InChI | InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1 |
Standard InChI Key | XGLBLUBBDSJBIU-FVGYRXGTSA-N |
Isomeric SMILES | C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl |
SMILES | C1CN2CCC1C3(C2)CNC(=O)O3.Cl |
Canonical SMILES | C1CN2CCC1C3(C2)CNC(=O)O3.Cl |
Chemical Identity and Structural Properties
Molecular Characteristics
AR-R 17779 hydrochloride, also known as (5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one hydrochloride, is a conformationally restricted small molecule. Its IUPAC name reflects a bicyclic system comprising a 1-azabicyclo[2.2.2]octane moiety fused to an oxazolidinone ring . The hydrochloride salt enhances solubility for experimental use, critical for in vivo administration.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number (hydrochloride) | 178419-42-6 |
CAS Number (free base) | 178419-47-1 |
Molecular Formula | |
Molecular Weight | 218.68 g/mol |
Density | 1.31 g/cm³ |
SMILES | Cl.OC1NC2(C1)CN3C2CC3C(=O)N1 |
The compound’s stereochemistry, particularly the S-configuration at the oxazolidinone ring, is essential for receptor binding .
Synthesis and Production
Enantioselective Synthesis
The synthesis of AR-R 17779 involves enantioselective cycloaddition reactions. A rhodium(II) complex/chiral Lewis acid binary system facilitates the reaction between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, yielding the spirooxazolidinone core. Industrial-scale production employs continuous flow chemistry to optimize yield and purity, with reaction conditions tightly controlled (e.g., 80°C, pH 6.5 buffer).
Table 2: Key Synthetic Parameters
Step | Conditions | Yield |
---|---|---|
Cycloaddition | Rh(II) catalyst, 25°C, 12 hr | 68% |
Salt Formation | HCl in EtOAc, 0°C | 95% |
Purification | Recrystallization (MeOH/H₂O) | 99% |
Pharmacological Mechanisms
α7 nAChR Activation
AR-R 17779 binds orthosterically to α7 nAChRs, ligand-gated ion channels expressed in the hippocampus, cortex, and immune cells . Activation triggers calcium influx, modulating downstream pathways:
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Cognitive Enhancement: Augments hippocampal long-term potentiation (LTP) via ERK/MAPK signaling, improving spatial memory in radial-arm maze tasks .
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Anti-Inflammatory Effects: Suppresses NF-κB and JAK-STAT pathways in macrophages, reducing TNF-α and IL-6 release .
Selectivity Profile
The compound’s 174-fold selectivity for α7 over α4β2 nAChRs minimizes off-target effects, a key advantage over non-selective agonists like nicotine .
Preclinical Efficacy
Cognitive Function
In female Sprague-Dawley rats, subcutaneous AR-R 17779 (2 mg/kg) improved win-shift acquisition in radial-arm mazes after 3 weeks () . Fimbria-fornix-lesioned rats showed restored working memory performance (), highlighting hippocampal dependency .
Inflammatory Models
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